molecular formula C15H18N4O4 B2773388 1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione CAS No. 1448047-45-7

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione

Cat. No.: B2773388
CAS No.: 1448047-45-7
M. Wt: 318.333
InChI Key: SRCJMZDXBJQMAL-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Mechanism of Action

Target of Action

The primary targets of the compound “1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione” are currently unknown. The compound is a derivative of piperidine , a six-membered heterocycle that is widely used in drug design . Piperidine derivatives are present in more than twenty classes of pharmaceuticals , suggesting that this compound may have a broad range of potential targets.

Mode of Action

It is known that piperidine derivatives can interact with various biological targets in different ways, leading to a variety of physiological effects .

Pharmacokinetics

For instance, the compound has a molar volume of 269.2±3.0 cm³ , a polar surface area of 83 Ų , and a logP of -0.70 , which may influence its absorption and distribution in the body. Its water solubility at 25°C is estimated to be 888.5 mg/L , which could affect its bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkoxides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Properties

IUPAC Name

1-[2-oxo-2-(4-pyrazin-2-yloxypiperidin-1-yl)ethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4/c20-13-1-2-14(21)19(13)10-15(22)18-7-3-11(4-8-18)23-12-9-16-5-6-17-12/h5-6,9,11H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRCJMZDXBJQMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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